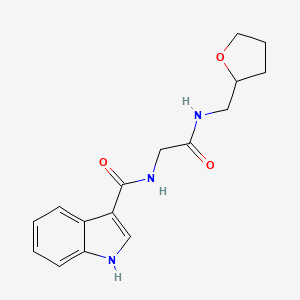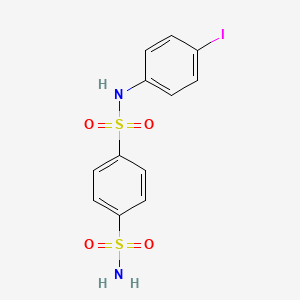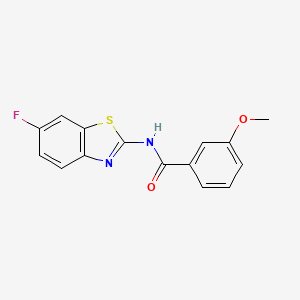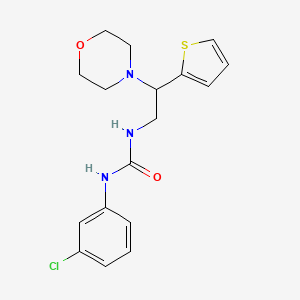
N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H15Cl2N5O4S and its molecular weight is 480.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reductive Chemistry and Cytotoxicity
- A study on the novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrated selective toxicity for hypoxic cells due to enzymatic reduction, identifying it as a potential candidate for cancer therapy due to its ability to form cytotoxic derivatives upon reduction (Palmer et al., 1995).
Bioactivation and DNA Interactions
- Research on 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, an active form of CB 1954, showed its cytotoxicity arises from its ability to form DNA-DNA interstrand crosslinks, highlighting its potential as a chemotherapeutic agent (Knox et al., 1991).
Kinesin Spindle Protein Inhibition
- The discovery of AZD4877, a kinesin spindle protein (KSP) inhibitor, showed excellent biochemical potency and pharmaceutical properties, making it a promising candidate for cancer treatment (Theoclitou et al., 2011).
Thymidylate Synthase Inhibition
- Another study focused on benzoyl ring halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates, demonstrating their potential as inhibitors of thymidylate synthase and as antitumor agents, providing an approach to overcome resistance to clinically used folate-based inhibitors (Gangjee et al., 2004).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dichlorobenzyl mercaptan with ethyl cyanoacetate to form 2-(2,4-dichlorobenzylthio)pyrimidine-4,6-diol. This intermediate is then reacted with 2-methyl-3-nitrobenzoyl chloride to form N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide.", "Starting Materials": [ "2,4-dichlorobenzyl mercaptan", "ethyl cyanoacetate", "2-methyl-3-nitrobenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzyl mercaptan with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form 2-(2,4-dichlorobenzylthio)pyrimidine-4,6-diol.", "Step 2: Reaction of 2-(2,4-dichlorobenzylthio)pyrimidine-4,6-diol with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
Número CAS |
888422-98-8 |
Fórmula molecular |
C19H15Cl2N5O4S |
Peso molecular |
480.32 |
Nombre IUPAC |
N-[4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H15Cl2N5O4S/c1-9-12(3-2-4-14(9)26(29)30)17(27)23-15-16(22)24-19(25-18(15)28)31-8-10-5-6-11(20)7-13(10)21/h2-7H,8H2,1H3,(H,23,27)(H3,22,24,25,28) |
Clave InChI |
BKILHEFGSCSRLL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC3=C(C=C(C=C3)Cl)Cl)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2957038.png)





![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)


![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)
![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)